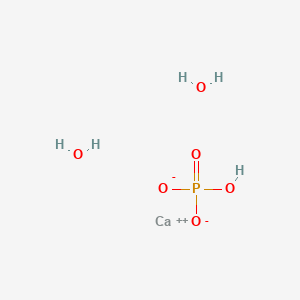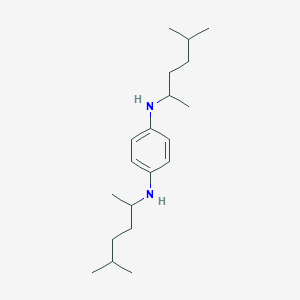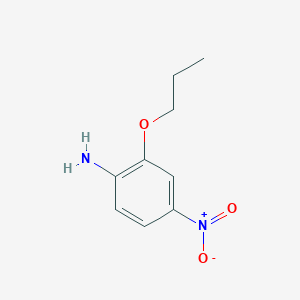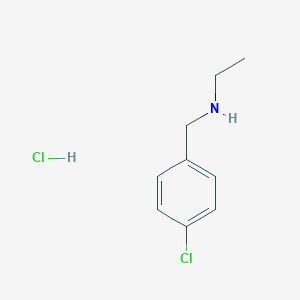
Calcium hydrogen phosphate dihydrate
Overview
Description
Calcium hydrogen phosphate dihydrate (CaHPO4·2H2O) is a mineral salt composed of calcium, hydrogen, phosphorus, and oxygen. It is also known as dicalcium phosphate dihydrate, or DCPD. CaHPO4·2H2O is an important inorganic compound used in many industrial and medical applications. It is a white, odorless, crystalline powder with a low solubility in water. CaHPO4·2H2O is used in the synthesis of many pharmaceuticals, food additives, and other industrial products. It is also used in the production of many nutritional supplements, toothpastes, and other products.
Scientific Research Applications
Removal of Heavy Metals : CHPD is effective in removing iron, copper, and nickel cations from solutions, demonstrating its potential in water purification and environmental remediation (Onoda & Sasaki, 2017).
Biomineralization and Biomedical Applications : The crystal structure of dicalcium phosphate monohydrate, a related compound, has been studied for potential applications in biomineralization and biomedical fields (Lu et al., 2020).
Influence by Strontium : Strontium can enhance the crystallization of CHPD in sodium metasilicate gel, influencing the formation of monetite crystals and leading to unique octopus-like brushite crystals. This property is significant for material science and crystallography (Suguna & Sekar, 2011).
Magnetism and Biocompatibility : Magnetic fields can induce crystal alignment in polycrystalline CHPD, which might impact its biocompatibility and resorbability in vivo, important for biomedical applications (Hagio, Yamauchi, & Iwai, 2014).
Thermal Properties and Glass Preparation : The thermal properties of dibasic calcium hydrogen phosphate (a form of CHPD) have been studied for their use in preparing calcium phosphate glass, a material with potential applications in various industries (Lin et al., 1997).
Biodegradable Bone Substitutes : A method has been developed for producing calcium phosphate scaffolds from biogenic calcium carbonate using CHPD. This method allows for the creation of biodegradable bone substitutes in a short time, a significant advance in biomaterials (Dutta et al., 2011).
Crystal Growth Inhibition : Citric acid and lemon juice can inhibit the growth of CHPD urinary crystals, a finding relevant to the treatment and prevention of kidney stones (Joshi & Joshi, 2003).
Crystal Morphology Studies : The growth morphology of CHPD crystals has been studied, providing insights into their structure and potential applications in various fields of material science (Joshi & Joshi, 2003).
Mechanism of Action
Target of Action
Calcium hydrogenphosphate dihydrate, also known as Dicalcium phosphate dihydrate, primarily targets the stomach and teeth . In the stomach, it reacts with acid to raise the pH . In toothpaste, it provides a source of calcium and phosphate ions to support remineralization of the teeth . As a supplement, it provides a source of calcium and phosphate, both of which are important ions in bone homeostasis .
Mode of Action
The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively . The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells .
Biochemical Pathways
The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density . The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol . Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption .
Pharmacokinetics
It is known that the stability of the compound is directly related to storage conditions . Improper temperature conditions may affect its efficacy, safety, and shelf life .
Result of Action
The result of the action of calcium hydrogenphosphate dihydrate is the neutralization of stomach acid, which can help alleviate symptoms of heartburn or indigestion . In toothpaste, it helps support the remineralization of teeth, which can contribute to dental health . As a supplement, it supports bone homeostasis, contributing to bone health .
Safety and Hazards
Future Directions
Calcium hydrogen phosphate dihydrate is extensively used as the diluent and bulking agent for preparing pharmaceutical tablets . The thermal stability and thermally induced physical and chemical changes in the preparation components directly affect the preparation conditions and the physico-chemical properties of the pharmaceutical preparation .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Calcium hydrogen phosphate dihydrate can be achieved through a precipitation reaction using Calcium chloride and Sodium dihydrogen phosphate as starting materials.", "Starting Materials": [ "Calcium chloride", "Sodium dihydrogen phosphate", "Water" ], "Reaction": [ "Dissolve 10.008 g of Calcium chloride in 100 mL of water to prepare a 0.1 M solution.", "Dissolve 7.211 g of Sodium dihydrogen phosphate in 100 mL of water to prepare a 0.1 M solution.", "Mix the two solutions together slowly while stirring, until a white precipitate forms.", "Continue stirring for 30 minutes to ensure complete precipitation.", "Filter the solution to collect the precipitate.", "Wash the precipitate with distilled water to remove any impurities.", "Dry the precipitate at 100°C for 24 hours to obtain Calcium hydrogen phosphate dihydrate." ] } | |
| 7789-77-7 | |
Molecular Formula |
CaH5O5P |
Molecular Weight |
156.09 g/mol |
IUPAC Name |
calcium;hydrogen phosphate;dihydrate |
InChI |
InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
InChI Key |
SNEQGKNGRFIHGW-UHFFFAOYSA-N |
SMILES |
O.O.OP(=O)([O-])[O-].[Ca+2] |
Canonical SMILES |
O.OP(=O)(O)O.[Ca] |
| 14567-92-1 7789-77-7 |
|
Pictograms |
Irritant |
synonyms |
ushite calcium monohydrogen phosphate dihydrate calcium phosphate, dibasic calcium phosphate, dibasic, dihydrate calcium phosphate, dihydrate (1:1) dibasic calcium phosphate dihydrate dicalcium phosphate dicalcium phosphate anhydrous dicalcium phosphate dihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of calcium hydrogen phosphate dihydrate?
A1: The molecular formula of this compound is CaHPO4·2H2O. Its molecular weight is 172.09 g/mol.
Q2: What spectroscopic data is available for CHPD?
A2: Fourier Transform Infrared Spectroscopy (FTIR) and Fourier Transform Raman Spectroscopy are commonly employed to analyze CHPD. [] Characteristic peaks in FTIR and Raman spectra help identify the functional groups and confirm the presence of CHPD. For instance, P-O-P asymmetric stretchings are observed in both FTIR and Raman spectra. []
Q3: How does the stability of this compound vary under different conditions?
A3: The stability of CHPD is influenced by factors like temperature, pH, and the presence of additives. For example, thermal analysis reveals that CHPD undergoes multi-step dehydration at elevated temperatures, ultimately transforming into γ-calcium pyrophosphate (γ-CPP). [] The presence of certain anionic surfactants can also lead to phase changes, forming a mixture of CHPD and octacalcium phosphate. []
Q4: What are some applications of CHPD that leverage its material properties?
A4: CHPD's biocompatibility and resorbability make it suitable for applications in biomaterials and medicine. It serves as a precursor to hydroxyapatite, the mineral phase of bone. [] Research explores its use as a fire retardant in melamine-urea-formaldehyde-bonded wood composites. [] It is also a component in some dental hygiene agents due to its ability to adsorb substances like albumin, dextran, and lipids. []
Q5: How does this compound interact with biological systems?
A5: CHPD is often studied in the context of biomineralization, particularly in the formation of urinary stones. [, , , , , , , , ] It is a stable form of calcium phosphate found in urinary calculi. Researchers investigate its interactions with various substances, including plant extracts, to understand and potentially inhibit its crystallization process. [, , , , , ]
Q6: Can you elaborate on the role of CHPD in the formation of urinary stones?
A6: CHPD, also known as brushite in this context, is commonly found in urinary stones. [, , , , , , , , ] Its formation is influenced by factors such as urine pH, concentration of calcium and phosphate ions, and the presence of promoters or inhibitors. Researchers investigate CHPD crystal growth in vitro using techniques like single diffusion gel growth to understand the mechanisms of stone formation and explore potential inhibitors. [, , , , , , ]
Q7: How is CHPD used in the development of biomaterials?
A7: CHPD is a precursor material for hydroxyapatite, the mineral phase of bone, and exhibits high biocompatibility and resorbability. [] This makes it a valuable material in the development of bone replacement materials. For example, it is used as a precursor in the fabrication of carbonate apatite blocks, a type of bone replacement used to repair defects. []
Q8: What factors influence the dissolution and solubility of CHPD?
A8: The dissolution rate and solubility of CHPD are influenced by factors such as pH, temperature, and the presence of other ions or compounds in the surrounding media. [, ] For example, CHPD's solubility is higher in acidic environments.
Q9: How do dissolution and solubility affect the bioavailability of CHPD?
A9: Dissolution is a critical factor affecting the bioavailability of CHPD, particularly in oral drug delivery. Faster dissolution typically leads to quicker absorption and potentially higher bioavailability. []
Q10: What are some alternatives to CHPD in its different applications?
A10: Alternatives to CHPD depend on the specific application. In drug formulations, other fillers like lactose, mannitol, microcrystalline cellulose, and hydroxyapatite can be considered. [, , ] For bone replacement materials, other calcium phosphate ceramics and polymers are potential alternatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)
![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
